3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide
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Overview
Description
3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide: is a chemical compound with the molecular formula C11H13BrF3NO2S . It is known for its unique structural features, including a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
3-Bromo-N,N-diethyl-5-nitrobenzamide: Similar in structure but contains a nitro group instead of a trifluoromethyl group.
3-Bromo-5-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a sulfonamide group.
Uniqueness: 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties and reactivity. The sulfonamide group further enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
3-bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMCPKZHSCXYIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650509 |
Source
|
Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-25-9 |
Source
|
Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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